molecular formula C17H18N2O4S B2442309 (2E)-3-(furan-2-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide CAS No. 433956-92-4

(2E)-3-(furan-2-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide

Cat. No. B2442309
CAS RN: 433956-92-4
M. Wt: 346.4
InChI Key: RTLVLKCZHQSPIU-JXMROGBWSA-N
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Description

(2E)-3-(furan-2-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Furan-2-yl-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)prop-2-enamide or Compound A. It has been synthesized using a variety of methods and has shown promising results in scientific research.

Scientific Research Applications

Synthesis and Characterization

Compounds with furan and pyrrolidinylsulfonyl groups are often synthesized for their unique chemical properties and potential applications in materials science and medicinal chemistry. For instance, the study by Panja, Ghosh, and Ghosh (2018) involved the synthesis of pyrrole and furan-based pyridine/pyridinium bisamides with potential as new supramolecular gelators. These compounds exhibited unique aggregation properties and selective sensing capabilities, demonstrating the versatility of furan-based compounds in creating functional materials (Panja, Ghosh, & Ghosh, 2018).

Chemical Properties and Reactions

The chemical properties of furan-containing compounds enable a wide range of reactions, leading to diverse applications. Peng et al. (2016) reported the synthesis of spiro-lactams and polysubstituted pyrroles through reactions of furfurylamines with ynones followed by oxidation. This study highlighted the potential of furan derivatives in extending synthetic applications through dearomatizing oxidation, which likely proceeds via a free-radical pathway (Peng, Li, Wang, Liu, & Yin, 2016).

Potential Applications

The structural motifs present in furan and pyrrolidinylsulfonyl-containing compounds have been explored for their potential applications in various fields. For example, the study by Kelly, Kerrigan, and Walsh (2008) introduced methods for preparing 2-substituted 3-furfurals, starting from 3-furfural, and demonstrated their utility in chemical synthesis, highlighting their importance in natural products, pharmaceutical agents, and materials (Kelly, Kerrigan, & Walsh, 2008).

properties

IUPAC Name

(E)-3-(furan-2-yl)-N-(4-pyrrolidin-1-ylsulfonylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c20-17(10-7-15-4-3-13-23-15)18-14-5-8-16(9-6-14)24(21,22)19-11-1-2-12-19/h3-10,13H,1-2,11-12H2,(H,18,20)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLVLKCZHQSPIU-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(furan-2-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide

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